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Compound of Interest
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In the landscape of modern drug discovery, machine learning is an increasingly indispensable
tool, accelerating the identification and optimization of novel therapeutic agents. A recent
example of this synergy is the development of MMT3-72, a gastrointestinal (Gl) locally-
activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis.[1] The
design of MMT3-72 integrated machine learning with structure-tissue selectivity-activity-
relationship (STAR) and traditional wet lab synthesis and testing.[1] This guide provides a
comprehensive validation of the machine learning models employed in the design of MMT3-72,
compares them with alternative models, and presents the supporting experimental data and
protocols.

The Role of Machine Learning in MMT3-72 Design

MMT3-72 was rationally designed to be a weak inhibitor of JAK1, with its active metabolite,
MMT3-72-M2, exhibiting potent and selective JAK1 inhibition.[2][3] This design strategy aimed
to deliver the drug to the site of action in the Gl tract, where it would be converted to its active
form, thereby minimizing systemic exposure and potential side effects. To achieve this, two
primary machine learning models were utilized in the pre-clinical design phase:

e CoGT: Amodel used to classify whether a compound is a JAK inhibitor or a non-inhibitor.[4]

o« MTATFP (Multitask Attentive Fingerprint): A regression model used to predict the half-
maximal inhibitory concentration (IC50) values for compounds identified as inhibitors by the
CoGT model.[1][4]
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The validation of these models was crucial to ensure the accuracy of their predictions and to
guide the subsequent chemical synthesis and biological testing of MMT3-72.

Experimental Protocols
Machine Learning Model Development and Validation

The machine learning models used in the MMT3-72 design were trained and validated using a
comprehensive dataset of known JAK inhibitors and non-inhibitors. The general workflow for
model development and validation is as follows:

o Data Curation: A large dataset of compounds with known JAK inhibition activity (IC50 values)
was compiled from chemical databases such as ChEMBL, BindingDB, and PubChem.[1]

o Feature Engineering: Molecular descriptors and fingerprints for each compound were
generated to be used as input features for the machine learning models.[1]

e Model Training: The CoGT and MTATFP models were trained on a designated training
subset of the curated data. The CoGT model was trained as a binary classifier, while the
MTATFP model was trained as a regression model to predict pIC50 values.[1]

e Model Validation: The trained models were validated using a separate test set of compounds
that were not used during training. The performance of the models was evaluated based on
standard metrics for classification and regression tasks.

e Prediction for MMT3-72: The validated models were then used to predict the JAK inhibitory
activity of the designed compound, MMT3-72, and its metabolites.[4]

In Vitro JAK Enzyme Assays

To experimentally validate the predictions of the machine learning models, the inhibitory activity
of MMT3-72 and its active metabolite, MMT3-72-M2, was determined using in vitro biochemical
assays against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Standard enzymatic
assays were performed to measure the IC50 values of the compounds.

Data Presentation: Predicted vs. Experimental
Activity
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The following table summarizes the comparison between the machine learning-predicted and
experimentally determined inhibitory activities of MMT3-72 and its active metabolite, MMT3-72-
M2.

SO Target ML IV-IO(?eI Experimental
Prediction (IC50) Result (IC50)

MMT3-72 JAK1 Very Weak Inhibitor Weak Inhibitor

JAK2 Non-inhibitor

JAK3 Non-inhibitor

TYK2 Non-inhibitor

MMT3-72-M2 JAK1 Inhibitor 10.8 nM[3]

JAK2 Inhibitor 26.3 nM[3]

JAK3 Inhibitor 328.7 nM[3]

TYK2 Inhibitor 91.6 nM[3]

Comparison with Alternative Machine Learning
Models

While the CoGT and MTATFP models proved effective in the design of MMT3-72, a variety of
other machine learning algorithms are commonly employed in drug discovery. The table below
provides a comparison of these alternatives.
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Model

Principle

Strengths in Drug
Discovery

Weaknesses in
Drug Discovery

Random Forest

An ensemble learning
method that
constructs a multitude
of decision trees at
training time and
outputs the class that
is the mode of the
classes (classification)
or mean prediction
(regression) of the

individual trees.[5]

Robust to overfitting,
handles high-
dimensional data well,
provides feature

importance.[5]

Can be
computationally
expensive, less
interpretable than

single decision trees.

Support Vector
Machines (SVM)

A supervised learning
model that uses a
hyperplane to
separate data into

different classes.

Effective in high-
dimensional spaces,

memory efficient.

Does not perform well
on large datasets, less
effective on noisy

data.

Convolutional Neural
Networks (CNN)

A class of deep neural
networks, most
commonly applied to
analyzing visual
imagery. In drug
discovery, they can be
used to learn features
from 2D or 3D
representations of

molecules.

Can automatically
learn features from
data, effective for
image-based
screening and
molecular graph

analysis.

Requires large
amounts of data,
computationally
intensive to train, can
be a "black box".[6]

Recurrent Neural
Networks (RNN)

A class of artificial
neural networks
where connections
between nodes form a
directed graph along a
temporal sequence.

This allows it to exhibit

Can generate novel
molecular structures,
useful for de novo

drug design.

Can be difficult to
train, may suffer from
vanishing/exploding

gradients.[6]
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temporal dynamic
behavior. Used for
SMILES-based

molecule generation.

A class of machine

learning frameworks

where two neural Training can be
) networks contest with ) unstable, can be
Generative ] Can generate highly .
) each other in a game. ) difficult to control the
Adversarial Networks novel and diverse ]
Can be used to ) properties of
(GAN) chemical structures.
generate novel generated molecules.
molecular structures [6]
with desired
properties.
Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a
crucial signaling cascade involved in immunity, inflammation, and cell growth. MMT3-72 is
designed to inhibit JAK enzymes, thereby modulating this pathway.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of MMT3-72.

Machine Learning Model Validation Workflow
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The following diagram illustrates the workflow for validating the machine learning models used
in the design of MMT3-72.
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Caption: Workflow for validating the machine learning models in MMT3-72 design.
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Conclusion

The successful design of MMT3-72 underscores the power of integrating machine learning into
the drug discovery pipeline. The CoGT and MTATFP models accurately predicted the inhibitory
profile of MMT3-72 and its active metabolite, guiding its development as a promising candidate
for ulcerative colitis treatment. While a range of machine learning models are available for drug
discovery, the selection of the appropriate model depends on the specific task, the nature of the
available data, and the computational resources. The validation of these models against
experimental data remains a critical step to ensure the translation of in silico predictions to
tangible therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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